

Yamogenin: A Comprehensive Technical Guide for Research and Development

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Compound Focus: Yamogenin

CAS No.: 512-06-1

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Introduction and Chemical Profile

Yamogenin, scientifically classified as a **steroidal sapogenin**, is a significant natural product with growing pharmacological importance. This spirostane-type steroid compound with the chemical name **(25S)-spirost-5-en-3 β -ol** and CAS number 512-06-1 represents an epimer of the more widely known diosgenin, differing only in the configuration at the C-25 position [1] [2]. As a **bioactive aglycone**, **yamogenin** forms the core structure of various steroidal saponins found in several medicinal plants, where it exists primarily in glycosylated forms that undergo enzymatic or chemical hydrolysis to release the active sapogenin [3] [4].

The molecular foundation of **yamogenin** consists of a **characteristic steroid nucleus** with the standard A/B/C/D ring fusion of steroidal compounds, augmented by spirostane-type E and F rings formed through oxidative processes involving C-16, C-22, and C-26 positions [5]. This **complex ring system** creates a rigid, lipophilic framework that determines its membrane-interaction capabilities and biological activity profiles. The molecular formula of **yamogenin** is $C_{27}H_{42}O_3$, with a molecular weight of 414.62 g/mol [2]. It typically presents as a white to off-white powder with limited aqueous solubility but good solubility in various organic solvents [2].

Natural Occurrence and Plant Sources

Yamogenin is distributed across multiple plant families, primarily occurring as glycosylated saponins in species traditionally used in various medicinal systems. The **principal sources** of **yamogenin** include:

- **Trigonella foenum-graecum** (fenugreek): Seeds and other plant parts contain **yamogenin** alongside its epimer diosgenin, typically in a ratio of approximately 3:2 (**yamogenin**:diosgenin) according to analytical studies [3] [4]. Fenugreek has extensive traditional use for antidiabetic, hypolipidemic, and galactagogue purposes.
- **Asparagus officinalis** (garden asparagus): The stems and roots contain various steroidal saponins with **yamogenin** as the aglycone component [6] [7]. This common vegetable has been utilized traditionally for its diuretic, anti-inflammatory, and anticancer properties.
- **Dioscorea species** (yams): Various species within this genus, particularly **Dioscorea collettii**, accumulate **yamogenin** as a key saponin precursor [6] [1]. These plants have historically been important in steroid hormone production.
- **Agave species**: Certain agave plants contain **yamogenin**-based saponins, contributing to their traditional medicinal applications [6].

In plants, **yamogenin** occurs almost exclusively as **glycosidic conjugates** rather than in its free form, with various sugar moieties (typically glucose, rhamnose, or xylose) attached to the hydroxyl group at position C-3 [3] [4]. The biosynthetic pathway of **yamogenin** proceeds from cholesterol through a series of oxidative reactions catalyzed by cytochrome P450 enzymes, followed by glycosylation steps mediated by specific glucosyltransferases like TfS3GT2 identified in fenugreek [4].

Mechanisms of Anticancer Activity

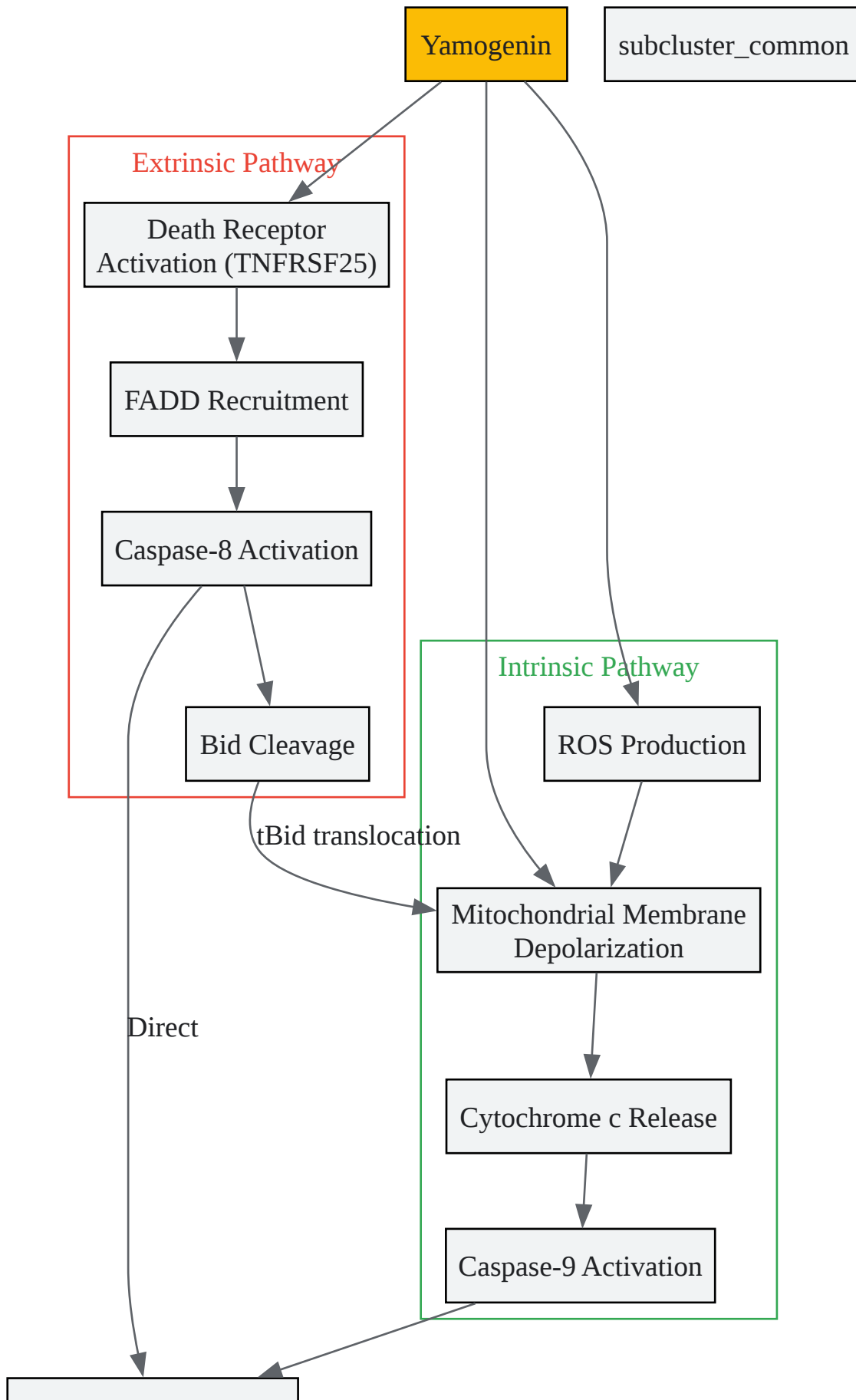
Apoptosis Induction Pathways

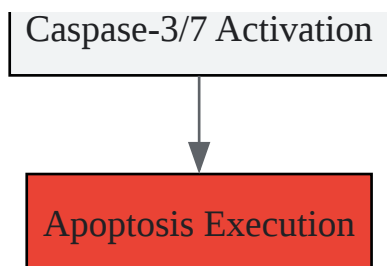
Yamogenin demonstrates **significant cytotoxicity** against various cancer cell lines, primarily through the induction of programmed cell death via both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms underlying its anticancer effects involve:

- **Death Receptor Activation: Yamogenin** treatment significantly **upregulates TNF receptor superfamily members**, including TNFRSF25, TNFRSF10, and TNFRSF10B, which serve as initiation points for the extrinsic apoptotic pathway [6] [1]. This receptor activation leads to subsequent recruitment of adaptor proteins like FADD (Fas-associated protein with death domain) and formation of the death-inducing signaling complex (DISC).

- **Mitochondrial Pathway Engagement:** **Yamogenin** induces **reactive oxygen species (ROS) production** and causes **mitochondrial membrane depolarization**, key events in the intrinsic apoptotic pathway [6] [1]. This loss of mitochondrial membrane potential leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol.
- **Caspase Cascade Activation:** Both initiator caspases (-8 and -9) and executioner caspases (-3/7) show **significantly increased activity** following **yamogenin** treatment [6] [1]. Caspase-8 activation associates with the extrinsic pathway, while caspase-9 activation reflects the mitochondrial pathway, with both converging on caspase-3/7 activation that executes the apoptotic program.
- **Cell Cycle Arrest:** **Yamogenin** treatment induces **significant accumulation** of cells in the sub-G1 phase, indicating apoptotic DNA fragmentation and cell cycle disruption [1]. This effect demonstrates the compound's ability to interfere with fundamental cellular proliferation mechanisms.

The following diagram illustrates the coordinated apoptotic pathways activated by **yamogenin**:





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Yamogenin-Induced Apoptotic Signaling Pathways

Combination Therapy Potential

Yamogenin demonstrates **enhanced cytotoxicity** when combined with conventional chemotherapeutic agents, suggesting potential for combination therapy regimens. Research using gastric cancer AGS cells revealed:

- **Synergy with Oxaliplatin:** The combination of **yamogenin** with oxaliplatin produced **significantly enhanced cytotoxic effects** compared to either compound alone, with the combination index (CI) indicating strong synergistic interaction [6]. The most effective combination (oxaliplatin 40 $\mu\text{g}/\text{mL}$ + **yamogenin** 60 $\mu\text{g}/\text{mL}$) reduced cell viability to $5.80 \pm 0.33\%$, compared to $29.3 \pm 3.1\%$ with **yamogenin** alone at 60 $\mu\text{g}/\text{mL}$ [6].
- **Potential with Capecitabine:** Similarly, the combination of **yamogenin** with capecitabine resulted in **enhanced anticancer activity** against AGS cells, with the highest tested combination (capecitabine 36 $\mu\text{g}/\text{mL}$ + **yamogenin** 60 $\mu\text{g}/\text{mL}$) reducing cell viability to $18.83 \pm 2.72\%$ [6].
- **Mechanistic Synergy:** The enhanced efficacy of these combinations appears to stem from **yamogenin's** ability to prime cancer cells for apoptosis through multiple pathways, thereby increasing their susceptibility to conventional chemotherapeutic agents that may have different primary mechanisms of action [6].

Quantitative Bioactivity Data

Cytotoxicity Profiles

Yamogenin demonstrates **selective cytotoxicity** against various cancer cell lines with varying potency. The following table summarizes the quantitative cytotoxicity data reported in recent studies:

Cell Line	Cancer Type	IC ₅₀ Value (µg/mL)	Experimental Details
AGS	Gastric adenocarcinoma	18.50 ± 1.24	MTT assay, 24h treatment [6] [8]
SKOV-3	Ovarian cancer	23.90 ± 1.48	xCELLigence real-time analysis [1]
HCT116	Colorectal carcinoma	~55 (at 60µg/mL)	MTT assay, viability reduced to 55% at highest dose [6]
HaCaT	Non-cancerous keratinocytes	16.40 ± 1.41	xCELLigence system [1]
Fibroblasts	Normal human fibroblasts	>60 (≈90% viability at 60µg/mL)	MTT assay, minimal cytotoxicity [6]

The **differential sensitivity** across cancer types suggests tissue-specific mechanisms of action or variations in cellular uptake and metabolism. Notably, **yamogenin** shows particular potency against gastric cancer AGS cells, with significantly lower IC₅₀ values compared to other tested cell lines [6]. The compound also demonstrates a reasonable **selectivity index** for certain cancer types over normal cells, particularly evident in the contrast between its effects on AGS cells versus normal fibroblasts [6].

Additional Biological Activities

Beyond direct cytotoxicity, **yamogenin** exhibits several other biological activities with potential therapeutic relevance:

Activity Type	Assay/Method	Results	Experimental Conditions
Antioxidant	DPPH assay	IC ₅₀ = 704.7 ± 5.9 µg/mL	Standard DPPH radical scavenging assay [6] [8]
	ABTS assay	IC ₅₀ = 631.09 ± 3.51 µg/mL	ABTS radical cation decolorization assay [6]

Activity Type	Assay/Method	Results	Experimental Conditions
Anti-inflammatory	Protein denaturation inhibition	IC ₅₀ = 1421.92 ± 6.06 µg/mL	Albumin denaturation assay [6]
Antimicrobial	Broth microdilution	MIC = 350 µg/mL (S. aureus)	Against various Gram-positive and Gram-negative bacteria [6] [8]

The **moderate antioxidant activity** demonstrated in DPPH and ABTS assays suggests **yamogenin** may contribute to reducing oxidative stress in biological systems, though its potency in these assays is considerably lower than specialized antioxidant compounds [6]. The **weak antimicrobial effects** indicate this may not be a primary therapeutic application, though the relative potency against S. aureus among tested strains suggests possible structure-specific interactions with Gram-positive bacterial membranes [6] [8].

Experimental Research Protocols

Cytotoxicity Assessment

The **MTT assay** represents the standard methodology for evaluating **yamogenin** cytotoxicity in vitro:

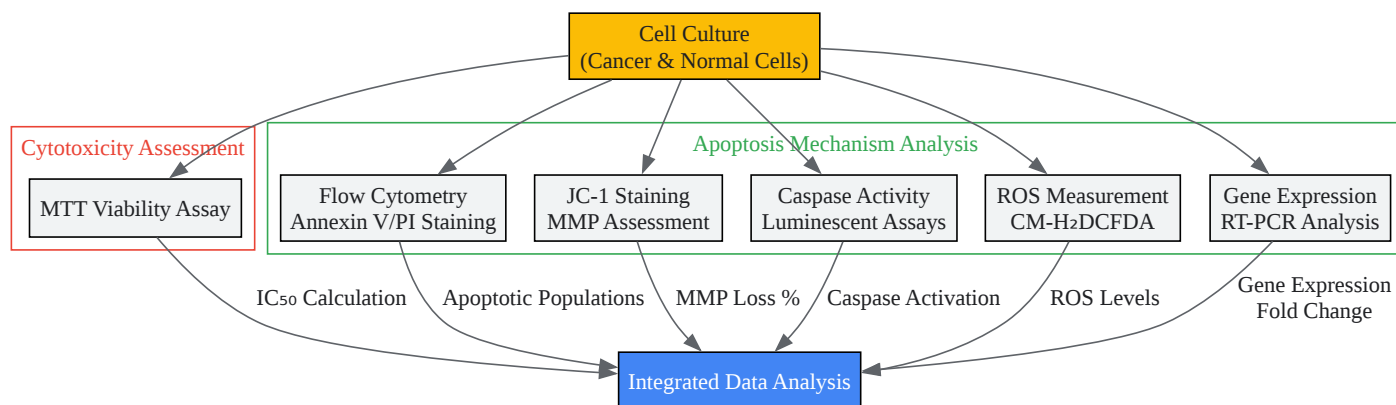
- **Cell Culture:** Human cancer cell lines (e.g., AGS, HCT116, SKOV-3) and appropriate normal cells (e.g., fibroblasts, HaCaT keratinocytes) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [6] [1].
- **Compound Treatment:** **Yamogenin** is dissolved in DMSO (final concentration ≤0.5%) and serially diluted in culture medium to achieve desired treatment concentrations (typically 5-100 µg/mL). Cells are seeded in 96-well plates (5-10 × 10³ cells/well) and incubated for 24 hours before treatment [6].
- **Viability Measurement:** Following 24-hour treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. The formed formazan crystals are dissolved in DMSO or acidified isopropanol, and absorbance is measured at 570 nm with a reference wavelength of 630-650 nm [6] [8].
- **Data Analysis:** Cell viability is calculated as percentage of vehicle-treated control, and IC₅₀ values are determined using nonlinear regression analysis of concentration-response curves (typically using GraphPad Prism or similar software) [6].

Apoptosis Mechanism Analysis

Comprehensive assessment of **yamogenin**-induced apoptosis involves multiple complementary techniques:

- **Flow Cytometry Analysis:** For apoptosis quantification, cells are stained with Annexin V-FITC and propidium iodide following treatment, then analyzed by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [6] [1].
- **Mitochondrial Membrane Potential:** Cells are stained with JC-1 dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) following **yamogenin** treatment. Mitochondrial depolarization is indicated by a shift from red (aggregated JC-1) to green (monomeric JC-1) fluorescence, quantified by flow cytometry [6] [1].
- **Caspase Activity Assays:** Caspase-8, -9, and -3/7 activities are measured using luminescent or fluorescent substrates specific for each caspase. Following treatment, cell lysates are incubated with substrates, and enzyme activity is quantified relative to untreated controls [6] [1].
- **Gene Expression Analysis:** mRNA levels of apoptosis-related genes (TNFRSF25, FADD, DEDD2, etc.) are quantified using RT-PCR. Total RNA is extracted, reverse transcribed to cDNA, and amplified with gene-specific primers using SYBR Green chemistry [6] [1].
- **Intracellular ROS Measurement:** Cells are loaded with CM-H₂DCFDA dye following **yamogenin** treatment, and ROS generation is quantified by flow cytometry based on the conversion of non-fluorescent CM-H₂DCFDA to fluorescent DCF [1].

The following diagram illustrates the integrated experimental workflow for investigating **yamogenin**'s anticancer mechanisms:



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Comprehensive Experimental Workflow for **Yamogenin** Mechanism Studies

Research Applications and Future Directions

The accumulating evidence for **yamogenin's multi-target mechanisms** against cancer cells supports its potential application in several research and development areas:

- **Combination Therapy Development:** The demonstrated **synergistic interactions** between **yamogenin** and conventional chemotherapeutic agents (oxaliplatin, capecitabine) suggest promising applications in rational combination therapy design, potentially allowing for dose reduction of more toxic chemotherapeutics while maintaining or enhancing efficacy [6].
- **Lead Compound for Structural Optimization:** The **steroidal scaffold** of **yamogenin** provides a versatile template for medicinal chemistry optimization. Structure-activity relationship studies could focus on modifying specific positions (C-3, C-6, C-16, or C-25) to enhance potency, selectivity, or pharmacokinetic properties while potentially reducing any off-target effects.
- **Chemical Biology Tool:** **Yamogenin's specific effects on death receptor expression** and mitochondrial function make it a valuable tool compound for studying apoptotic signaling networks, particularly the crosstalk between extrinsic and intrinsic pathways in various cancer contexts [6] [1].
- **Adjuvant Therapy Potential:** The **moderate antioxidant and anti-inflammatory activities** of **yamogenin**, combined with its primary anticancer effects, suggest potential applications in adjuvant

settings to mitigate treatment-related side effects or cancer-related symptoms [6].

For continued development, future research should prioritize:

- **In vivo validation** of efficacy using appropriate animal models of gastric, ovarian, and other relevant cancers
- **Comprehensive ADMET profiling** to elucidate pharmacokinetic properties and potential toxicity liabilities
- **Mechanistic expansion studies** to identify potential additional molecular targets and pathways affected by **yamogenin** treatment
- **Formulation development** to address solubility limitations and enhance bioavailability

Conclusion

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